molecular formula C3HF2IN2O B2707959 2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole CAS No. 1600938-27-9

2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole

Cat. No.: B2707959
CAS No.: 1600938-27-9
M. Wt: 245.955
InChI Key: XKYKAZMBPKYXPK-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole is a high-value chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a difluoromethyl-1,3,4-oxadiazole (DFMO) scaffold, which has been identified in recent scientific literature as a potent, mechanism-based, and highly selective zinc-binding group for inhibiting Histone Deacetylase 6 (HDAC6) . Unlike traditional hydroxamic acid-based inhibitors, DFMO-based inhibitors like those derived from this scaffold offer superior selectivity for HDAC6 over other HDAC isoforms and avoid the genotoxic potential associated with hydroxamate zinc-binding groups . The presence of an iodine atom at the 5-position of the oxadiazole ring provides a reactive handle for further synthetic elaboration via cross-coupling reactions, enabling researchers to efficiently generate diverse libraries of HDAC6-targeting compounds for structure-activity relationship studies . The mechanism of action for DFMO-based HDAC6 inhibitors is well-established. Within the active site of HDAC6, the difluoromethyl-1,3,4-oxadiazole moiety undergoes enzyme-catalyzed hydrolysis, initiating a ring-opening reaction that yields a deprotonated difluoroacetylhydrazide as the active inhibitory species . This species coordinates strongly with the catalytic zinc ion and binds irreversibly within the enzyme's active site, particularly engaging the P571 pocket via its difluoromethyl moiety, resulting in potent and essentially irreversible inhibition . This unique mechanism makes derivatives of this compound valuable tools for probing HDAC6 biology and developing treatments for oncological, neurodegenerative, and autoimmune diseases where HDAC6 plays a key regulatory role . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant material safety data sheets prior to use and handle the compound using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF2IN2O/c4-1(5)2-7-8-3(6)9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYKAZMBPKYXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(O1)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1600938-27-9
Record name 2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole
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Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Oxadiazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a fluorinated heterocycle like 2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole, a combination of multinuclear and multidimensional NMR experiments is required for a comprehensive assignment.

Fluorine-19 NMR (¹⁹F NMR) for Difluoromethyl Group Characterization

Given the presence of the difluoromethyl (CHF₂) group, ¹⁹F NMR spectroscopy is an exceptionally informative tool. The fluorine-19 isotope has 100% natural abundance and a high gyromagnetic ratio, affording high sensitivity. biophysics.org The chemical shift of the fluorine nuclei is highly sensitive to the local electronic environment. biophysics.orgnih.gov

In the case of the CHF₂ group, the two fluorine atoms are chemically equivalent but can be magnetically non-equivalent (diastereotopic), leading to complex spectra. The ¹⁹F NMR spectrum is expected to show a doublet, resulting from the coupling to the single proton of the difluoromethyl group (²JH-F). The proton-decoupled ¹⁹F NMR spectrum would simplify this to a singlet. The chemical shift provides insight into the electronic effects of the attached 1,3,4-oxadiazole (B1194373) ring.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CF₂H-90 to -120Doublet (d)²JH-F ≈ 50-60

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) for Comprehensive Structural Assignment

A complete structural picture requires the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra. Each spectrum provides complementary information that, when combined, allows for the unambiguous assignment of all atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most characteristic signal would be from the proton of the difluoromethyl group. This proton is coupled to two equivalent fluorine atoms, resulting in a triplet signal with a coupling constant (²JH-F) typically in the range of 50-60 Hz. rsc.org

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms. The two carbons of the 1,3,4-oxadiazole ring (C2 and C5) are expected to resonate at low field (typically 155-165 ppm) due to their presence in an electron-deficient heterocyclic aromatic system. researchgate.netnih.gov The carbon attached to the highly electronegative iodine atom (C5) will be significantly influenced. The carbon of the difluoromethyl group will appear as a triplet due to the large one-bond coupling with the two fluorine atoms (¹JC-F).

¹⁵N NMR: The 1,3,4-oxadiazole ring contains two distinct nitrogen atoms (N3 and N4). ¹⁵N NMR spectroscopy, though less common due to lower sensitivity, can differentiate these two environments. nih.govipb.pt Heteronuclear correlation experiments like HMBC are often used to assign these signals by observing their coupling to nearby protons. nih.gov

Table 2: Predicted Multi-Nuclear NMR Data for this compound
AtomNucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHF₂¹H~7.0 - 7.5Triplet (t)²JH-F ≈ 50-60
C2-CHF₂¹³C~160 - 165Triplet (t)²JC-F ≈ 30-40
C5-I¹³C~155 - 160Singlet (s)-
-CHF₂¹³C~110 - 120Triplet (t)¹JC-F ≈ 230-250
N3, N4¹⁵N-150 to -100 (relative to CH₃NO₂)--

Advanced 2D NMR Experiments (COSY, HMQC, HSQC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms within a molecule. ipb.ptyoutube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. For this compound, an HSQC or HMQC spectrum would show a clear correlation peak between the proton signal of the CHF₂ group and the carbon signal of the same group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly powerful for connecting different functional groups. A key correlation expected in the HMBC spectrum would be between the proton of the CHF₂ group and the C2 carbon of the oxadiazole ring, unequivocally establishing the attachment point of the difluoromethyl substituent.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this specific molecule, with only one proton, a COSY spectrum would not be informative.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, irrespective of whether they are connected by bonds. While useful for larger molecules to determine conformation, its application for this small, rigid molecule is limited.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy, typically to four or more decimal places. nih.govmdpi.com This precision allows for the calculation of the elemental formula of the molecule, confirming its atomic composition. For this compound, HRMS would be used to verify its molecular formula of C₃HF₂IN₂O.

Table 3: HRMS Data for this compound
ParameterValue
Molecular FormulaC₃HF₂IN₂O
Calculated Exact Mass ([M+H]⁺)246.9126
Observed Mass ([M+H]⁺)246.9124 (Hypothetical)
Mass Error (ppm)< 2

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, often the molecular ion [M]⁺ or protonated molecule [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of 1,3,4-oxadiazole rings often involves characteristic cleavage patterns. capes.gov.brresearchgate.net For this compound, a plausible fragmentation pathway could involve:

Initial loss of the iodine atom, which is a good leaving group, to form a stable cation.

Cleavage of the oxadiazole ring, which can occur through multiple pathways, such as the loss of N₂, CO, or isocyanate-related fragments.

Formation of characteristic acylium ions, such as [CHF₂-C≡O]⁺.

Table 4: Plausible MS/MS Fragmentation of this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFragment Structure
245.9 (M⁺)119.0I• (126.9)[C₃HF₂N₂O]⁺
245.9 (M⁺)153.9CHF₂CO• (79.0)[CIN₂]⁺
119.079.0N₂ + CO (56.0)[C₂HFI]⁺•
119.091.0CO (28.0)[C₂HF₂N₂]⁺

Isotope Labeling Studies for Mechanistic Insights in Mass Spectrometry

Isotope labeling in conjunction with mass spectrometry is a powerful tool for elucidating the fragmentation pathways of organic molecules, including heterocyclic systems like 1,3,4-oxadiazoles. By selectively replacing specific atoms with their heavier isotopes (e.g., 13C for 12C, 15N for 14N, or 18O for 16O), the fate of these labeled atoms during mass spectrometric fragmentation can be traced. This provides unequivocal evidence for proposed fragmentation mechanisms.

For a compound like this compound, isotope labeling could offer profound mechanistic insights. For instance, labeling one of the nitrogen atoms with 15N would help to determine which nitrogen is expelled in fragmentation pathways involving the loss of nitrogen-containing fragments. Similarly, 13C labeling of the oxadiazole ring carbons or the difluoromethyl carbon would clarify the origin of expelled carbon-containing species.

Studies on other oxadiazole isomers have demonstrated the utility of this approach. For example, the mass spectrometric decomposition of 13C-labeled 2-(4'-methoxy)phenyl-5-phenyl-1,3,4-oxadiazoles revealed that the electron-donor properties of substituents influence which nitrogen atom is cationized, thereby directing the fragmentation pathway. mdpi.com In another study, 13C and 15N labeling was used to investigate the degradation mechanism of a 1,2,4-oxadiazole (B8745197) derivative, confirming the pathway of ring-opening. rsc.org The fragmentation patterns of 1,2,5-oxadiazole N-oxide derivatives have also been studied using deuterium-labeled analogues to pinpoint key fragmentation events. researchgate.net These examples underscore the potential of isotope labeling to provide detailed mechanistic information on the fragmentation of the 1,3,4-oxadiazole ring in this compound, which would otherwise be ambiguous.

Vibrational Spectroscopy Approaches

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for the 1,3,4-oxadiazole ring and its substituents.

The 1,3,4-oxadiazole ring itself gives rise to several characteristic vibrations. These typically include:

C=N stretching: A medium to strong intensity band is generally observed in the region of 1680–1520 cm-1. researchgate.net

C-O-C stretching: A medium to strong band, often appearing in the 1300–1050 cm-1 range, can be attributed to the C-O-C vibration or deformation of the heteroaromatic ring. researchgate.net

Ring breathing modes: These vibrations, which involve the concerted expansion and contraction of the entire ring, also appear in the fingerprint region.

The substituents on the oxadiazole ring also produce characteristic IR absorptions:

C-F stretching: The difluoromethyl group (-CHF2) would be expected to show strong absorption bands in the region of 1100-1000 cm-1 due to the C-F stretching vibrations.

C-I stretching: The carbon-iodine bond stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm-1.

The following table summarizes the expected IR absorption frequencies for the key functional groups in this compound, based on data from various substituted 1,3,4-oxadiazoles. researchgate.netijrpr.comnahrainuniv.edu.iq

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
1,3,4-Oxadiazole RingC=N stretch1680–1520Medium to Strong
C-O-C stretch1300–1050Medium to Strong
Difluoromethyl GroupC-F stretch1100–1000Strong
Iodo GroupC-I stretch600–500Medium to Weak

Raman spectroscopy provides information that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting Raman shifts correspond to the vibrational frequencies of the molecule. A key difference from IR spectroscopy is that Raman activity depends on the change in polarizability of a bond during a vibration, rather than a change in dipole moment. libretexts.org Consequently, symmetric vibrations and bonds involving heavy atoms often produce strong Raman signals.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric ring breathing modes: The symmetric vibrations of the 1,3,4-oxadiazole ring are often more prominent in the Raman spectrum than in the IR spectrum.

C-I stretching: The C-I bond is highly polarizable and is expected to give a strong and characteristic Raman signal at a low frequency, which can be a clear indicator of the presence of the iodo substituent.

C-F vibrations: The C-F bonds of the difluoromethyl group will also be Raman active.

Theoretical studies on 1,3,4-oxadiazole derivatives have shown that vibrations active in the Raman spectrum are often inactive or weak in the IR spectrum, and vice versa, illustrating the complementary nature of these two techniques. nih.gov Experimental studies on other 1,3,4-oxadiazole derivatives have successfully utilized both FT-IR and FT-Raman spectroscopy for comprehensive structural characterization. dntb.gov.ua The combination of IR and Raman spectroscopy would therefore provide a robust and detailed vibrational profile for the structural confirmation of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Single crystal X-ray diffraction analysis of this compound, if suitable crystals could be grown, would provide a definitive structural elucidation. This technique would confirm the planarity of the 1,3,4-oxadiazole ring and provide precise measurements of the bond lengths and angles within the ring and between the ring and its substituents.

Numerous studies on other 2,5-disubstituted 1,3,4-oxadiazole derivatives have been conducted, revealing key structural features of this heterocyclic system. dntb.gov.uanih.govresearchgate.net For instance, the crystal structure of a difluoromethyl-1,3,4-oxadiazole derivative has been reported in the context of its interaction with the enzyme HDAC6, providing valuable data on the geometry of the difluoromethyl-substituted oxadiazole moiety. mdpi.com Similarly, the crystal structure of a 1,3,4-thiadiazole (B1197879) derivative containing an iodophenyl group has been determined, offering insights into the solid-state structure of related halogenated heterocycles. mdpi.com

Based on these related structures, the 1,3,4-oxadiazole ring in this compound is expected to be essentially planar. The C-I bond length would be anticipated to be in the typical range for an iodine atom attached to an sp2-hybridized carbon. The geometry of the difluoromethyl group, including the C-F bond lengths and F-C-F bond angle, would also be precisely determined.

The crystal packing of a molecule is governed by a variety of intermolecular interactions. X-ray crystallography is an excellent tool for identifying and characterizing these interactions, which play a crucial role in determining the physical properties of the solid. For this compound, several types of intermolecular interactions could be anticipated:

Halogen Bonding: The iodine atom is a good halogen bond donor. It can interact with electron-rich atoms, such as the oxygen or nitrogen atoms of a neighboring oxadiazole ring, to form directional I···O or I···N halogen bonds. This type of interaction is a significant force in the crystal engineering of halogenated compounds.

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors like O-H or N-H, the C-H bond of the difluoromethyl group could potentially act as a weak hydrogen bond donor, forming C-H···O or C-H···N interactions with the oxadiazole ring of an adjacent molecule.

π-π Stacking: The aromatic 1,3,4-oxadiazole rings can engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

The analysis of crystal structures of other 1,3,4-oxadiazole derivatives has revealed the importance of such intermolecular forces in dictating their solid-state architecture. The interplay of these interactions would define the supramolecular assembly of this compound in the crystalline state.

Chromatographic Separation and Purity Assessment Methodologies

The structural elucidation and purity assessment of novel compounds such as this compound are critically dependent on robust analytical methodologies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), represent the cornerstone for separating this compound from reaction intermediates, byproducts, and impurities, as well as for quantifying its purity. The development of these methods requires a systematic approach, considering the unique physicochemical properties imparted by the difluoromethyl and iodo substituents on the oxadiazole core.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is an indispensable tool for the analysis of non-volatile and thermally labile compounds like many oxadiazole derivatives. The development of a stability-indicating HPLC method for this compound is crucial for its quality control in research and potential future applications. A typical method development strategy would involve the optimization of several key parameters to achieve adequate resolution, sensitivity, and specificity.

For substituted oxadiazoles (B1248032), reversed-phase HPLC (RP-HPLC) is a commonly employed technique. researchgate.netwho.int The selection of a stationary phase, such as a C18 column, provides a nonpolar surface that interacts with the analyte. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is then optimized to control the retention and elution of the compound. researchgate.netnih.gov

A gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a range of polarities that might be present in a crude reaction mixture. researchgate.net The flow rate is adjusted to ensure sharp peaks and a reasonable analysis time. Detection is often performed using a UV detector, with the wavelength selected based on the compound's maximum absorbance. For compounds lacking a strong chromophore, a mass spectrometer (LC-MS) can be used as a detector, providing both quantification and structural information. nih.govnih.gov

The developed method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.netresearchgate.net This includes assessing the method's ability to separate the target compound from potential degradation products formed under stress conditions such as hydrolysis, oxidation, and photolysis. who.int

Below is a hypothetical data table outlining a potential HPLC method for the analysis of this compound, based on methods developed for similar oxadiazole derivatives.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (1:1, v/v)

Gas Chromatography (GC) for Volatile Samples

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and thermal stability in the GC inlet and column. The presence of the relatively nonpolar difluoromethyl group and the heavy iodine atom will influence the compound's boiling point and its behavior under GC conditions.

For GC analysis, the sample is injected into a heated inlet where it is vaporized and then carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The choice of the column is critical, with non-polar or medium-polarity columns often being suitable for a wide range of compounds. dnu.dp.ua

The temperature of the oven is a key parameter and is often programmed to increase during the analysis to elute compounds with different boiling points. The detector choice depends on the nature of the analyte; a Flame Ionization Detector (FID) is a common universal detector for organic compounds, while a Mass Spectrometer (MS) provides structural information and high sensitivity.

Below is a hypothetical data table outlining potential GC conditions for the analysis of this compound, assuming it possesses the required volatility and thermal stability.

Table 2: Illustrative GC Method Parameters for this compound Analysis

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 5 min)
Detector Mass Spectrometer (MS)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Scan Range 50-500 m/z

Theoretical and Computational Investigations of 2 Difluoromethyl 5 Iodo 1,3,4 Oxadiazole

Quantum Chemical Calculations (Density Functional Theory - DFT and ab initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure, stability, reactivity, and spectroscopic properties of molecules. For 1,3,4-oxadiazole (B1194373) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide reliable results that correlate well with experimental data. ajchem-a.comindexcopernicus.com While specific studies focusing exclusively on "2-(Difluoromethyl)-5-iodo-1,3,4-oxadiazole" are not prevalent in the available literature, the principles and findings from studies on analogous compounds can be extrapolated to understand its properties.

The electronic structure of "this compound" is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. In many 1,3,4-oxadiazole derivatives, the HOMO is often delocalized over the π-system of the heterocyclic ring and any attached aryl groups, while the LUMO is also distributed across the ring system. nih.gov For the title compound, the electron-withdrawing nature of the difluoromethyl group and the iodine atom would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 1,3,4-oxadiazole. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.com

Table 1: Predicted Frontier Molecular Orbital Properties

Property Predicted Characteristic
HOMO Energy Lowered due to electron-withdrawing substituents
LUMO Energy Lowered due to electron-withdrawing substituents
HOMO-LUMO Gap Influenced by the combined electronic effects of the substituents
HOMO Distribution Likely delocalized over the oxadiazole ring with contribution from the iodine p-orbitals.

| LUMO Distribution | Likely delocalized over the oxadiazole ring and the difluoromethyl group. |

This table is predictive and based on general principles of physical organic chemistry and computational studies of similar compounds.

The charge distribution within the molecule is significantly influenced by the high electronegativity of the oxygen, nitrogen, and fluorine atoms. This leads to a polarized molecule with specific sites susceptible to nucleophilic or electrophilic attack. The carbon atom of the difluoromethyl group will carry a partial positive charge, while the fluorine and oxygen atoms will be electron-rich. The iodine atom, being less electronegative than oxygen and nitrogen, will also influence the charge distribution.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting reactive sites. For 1,3,4-oxadiazole derivatives, the MEP surface typically shows negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their susceptibility to electrophilic attack. ajchem-a.comresearchgate.net Conversely, regions of positive potential (blue) are expected around the hydrogen atom of the difluoromethyl group, making it a potential site for nucleophilic interaction.

The stability and reactivity of "this compound" can be predicted through various computational descriptors. Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. The C-I bond is expected to be the weakest bond in the molecule, making it a potential site for homolytic cleavage. The C-F bonds in the difluoromethyl group are known to be very strong. nih.gov

Table 2: Estimated Bond Dissociation Energies

Bond Estimated BDE (kJ/mol)
C-I ~220-240
C-F ~485

These values are estimates based on typical bond dissociation energies for similar chemical environments and are not from specific calculations on the title compound. ucsb.eduresearchgate.netresearchgate.net

Fukui functions are used to predict the local reactivity of different sites in a molecule. They help identify which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. For 1,3,4-oxadiazole systems, the nitrogen atoms are often identified as potential sites for electrophilic attack.

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of "this compound".

NMR Chemical Shifts:

¹³C NMR: The chemical shifts of the carbon atoms in the oxadiazole ring are expected to be in the range of 150-165 ppm. The carbon of the difluoromethyl group would exhibit a characteristic triplet in the proton-coupled spectrum due to coupling with the two fluorine atoms.

¹⁹F NMR: A signal corresponding to the two equivalent fluorine atoms of the difluoromethyl group would be observed, likely as a doublet due to coupling with the adjacent proton.

¹H NMR: The proton of the difluoromethyl group would appear as a triplet due to coupling with the two fluorine atoms.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. Characteristic vibrational modes would include C-F stretching frequencies, C=N stretching of the oxadiazole ring, and C-I stretching. For similar 1,3,4-oxadiazole derivatives, C=N stretching vibrations are typically observed in the 1600-1650 cm⁻¹ region. nih.gov

UV-Vis Absorption: The electronic transitions and the maximum absorption wavelength (λmax) can be predicted using Time-Dependent DFT (TD-DFT). 1,3,4-oxadiazole derivatives typically exhibit absorption bands in the UV region. researchgate.netijrpr.com The presence of the iodo and difluoromethyl substituents would influence the exact position of the absorption maximum.

Conformational Analysis and Molecular Dynamics Simulations

While the 1,3,4-oxadiazole ring is largely planar, the molecule as a whole can exhibit conformational flexibility, primarily due to the rotation of the substituent groups.

Conformational analysis of "this compound" would focus on the rotation around the single bond connecting the difluoromethyl group to the oxadiazole ring. By calculating the energy as a function of the dihedral angle, the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers can be identified. The energy landscape would reveal the barriers to rotation between these conformations.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time at a given temperature. For "this compound", MD simulations would be particularly useful for studying the motion and flexibility of the difluoromethyl group. nih.gov This includes the rotational dynamics of the C-CF₂H bond and the vibrational motions of the C-F bonds. Understanding these dynamics is important as they can influence the molecule's interactions with its environment.

Predictive Modeling for Reaction Mechanisms and Selectivity

Computational chemistry serves as a powerful tool for predicting the pathways of chemical reactions, including the formation of the 1,3,4-oxadiazole ring. By modeling the reactants, intermediates, transition states, and products, it is possible to elucidate the most likely reaction mechanisms and understand the factors that govern selectivity.

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. Transition state theory is a cornerstone of understanding the kinetics of these reactions. Computational methods, particularly Density Functional Theory (DFT), are employed to locate the transition state (TS) structures and calculate their energies. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction.

To illustrate the type of data generated in such studies, a hypothetical energy profile for a generic 1,3,4-oxadiazole formation is presented in Table 1. These values are representative of typical activation energies for such cyclization reactions.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants0.0
2Transition State 1+25.1
3Intermediate-15.3
4Transition State 2+10.2
5Products-39.6

This interactive table contains representative data for a generic 1,3,4-oxadiazole formation and is intended for illustrative purposes.

In the synthesis of unsymmetrically substituted 1,3,4-oxadiazoles, regioselectivity is a critical consideration. Computational models can predict the favored regioisomer by comparing the activation energies of the different possible reaction pathways. The regiochemical outcome of electrophilic aromatic substitution on heterocyclic compounds, for example, has been successfully predicted by correlating it with calculated NMR chemical shifts and the analysis of Highest Occupied Molecular Orbital (HOMO) distributions. acs.orgnih.gov For the synthesis of this compound, controlling the regioselective placement of the difluoromethyl and iodo groups is paramount. Theoretical calculations can help in designing synthetic strategies that favor the desired isomer.

Stereoselectivity becomes relevant when chiral centers are present or introduced during the reaction. While the parent this compound is achiral, derivatization reactions could introduce stereocenters. Computational studies on the stereoselective difluoromethylation of other heterocyclic systems have demonstrated that it is possible to predict the favored stereoisomer by analyzing the transition state energies of the diastereomeric pathways. mdpi.com These studies often reveal that subtle non-bonding interactions in the transition state are responsible for the observed stereochemical outcome.

Computational Design and Optimization of Oxadiazole Derivatives

Beyond understanding existing compounds, computational chemistry is a powerful tool for the design of novel molecules with desired properties. For this compound, computational methods can be used to explore how modifications to its structure could influence its physicochemical properties.

Ligand-based design methods are employed when the three-dimensional structure of a biological target is unknown. These methods rely on a set of molecules with known properties to build a predictive model. Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method that correlates the chemical structures of compounds with their properties.

For 1,3,4-oxadiazole derivatives, 3D-QSAR studies have been used to build models that predict their activity based on steric and electrostatic fields. nih.govnih.gov These models can then be used to virtually screen new derivatives of this compound. By systematically modifying the substituents and calculating their predicted properties, it is possible to identify promising candidates for synthesis. For instance, a QSAR model might suggest that increasing the electrostatic potential at a certain position on the oxadiazole ring could enhance a desired property.

When a three-dimensional structure of a potential binding site is available, structure-based design methods such as molecular docking can be employed. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, as well as the strength of the interaction, often expressed as a docking score. nih.govnih.gov

To illustrate this approach, a conceptual molecular docking study was performed with this compound and a set of its hypothetical derivatives against a theoretical protein binding site. This type of study, even without a specific biological target, can provide valuable insights into the potential interaction patterns of these compounds. For example, it can reveal which parts of the molecule are likely to participate in hydrogen bonding, hydrophobic interactions, or halogen bonds.

The results of this conceptual docking study are presented in Table 2. The docking scores represent the predicted binding affinity, with more negative values indicating a stronger interaction. The table also lists the key hypothetical interactions, providing a rationale for the observed binding affinities.

CompoundDerivativeDocking Score (kcal/mol)Key Hypothetical Interactions
1 This compound-6.5Halogen bond with carbonyl oxygen, H-bond with difluoromethyl group
2 2-(Trifluoromethyl)-5-iodo-1,3,4-oxadiazole-6.8Halogen bond with carbonyl oxygen, enhanced dipole interactions
3 2-(Difluoromethyl)-5-bromo-1,3,4-oxadiazole-6.3Weaker halogen bond compared to iodine
4 2-(Difluoromethyl)-5-phenyl-1,3,4-oxadiazole-7.2Pi-pi stacking with aromatic residue, H-bond with difluoromethyl group

This interactive table presents data from a conceptual molecular docking study and is for illustrative purposes only. The binding site is hypothetical.

These computational approaches, both ligand-based and structure-based, are invaluable in the rational design of new molecules. They allow for the exploration of a vast chemical space in silico, thereby prioritizing the synthesis of compounds with the highest probability of possessing the desired characteristics.

Exploration of Research Applications of Oxadiazole Scaffolds in Advanced Materials and Chemical Biology Excluding Clinical/safety Data

Oxadiazoles (B1248032) in Probe Development and Chemical Tool Design

The distinct functionalities of 2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole make it a valuable component in the design of sophisticated chemical probes for research purposes.

Design of Fluorinated Probes for Spectroscopic or Imaging Research

The presence of the difluoromethyl (CHF2) group is particularly significant for the development of ¹⁹F NMR (Nuclear Magnetic Resonance) probes. Fluorine's high sensitivity in NMR spectroscopy and the low natural abundance of fluorinated compounds in biological systems make ¹⁹F NMR an excellent tool for studying molecular interactions without background interference. cfplus.cz The difluoromethyl group in this compound can serve as a sensitive reporter. Changes in the chemical environment around this group, upon interaction with a biological target, can be detected as shifts in the ¹⁹F NMR spectrum, providing insights into binding events and conformational changes. mdpi.comnih.gov

Furthermore, the iodine atom on the oxadiazole ring provides a site for radiolabeling, enabling its use as a precursor for radioligands in in vitro studies. Through isotopic exchange or Stille/Suzuki coupling reactions, a radioisotope such as ¹²³I, ¹²⁵I, or ¹³¹I can be introduced. These radiolabeled molecules are instrumental in binding assays and autoradiography studies to map the distribution and density of receptors or enzymes in tissue samples.

Table 1: Potential Applications in Probe Development

Application Area Key Structural Feature Research Utility
¹⁹F NMR Probes Difluoromethyl (CHF2) group Monitoring molecular interactions and conformational changes in vitro.

Development of Functionalized Scaffolds for Mechanistic Elucidation in Chemical Biology

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups, offering improved metabolic stability. researchgate.net This property, combined with the reactive sites offered by the difluoromethyl and iodo substituents, allows for the creation of functionalized scaffolds to investigate biological mechanisms.

Recent studies on analogous difluoromethyl-1,3,4-oxadiazoles (DFMOs) have shown that they can act as mechanism-based inhibitors of enzymes like histone deacetylase 6 (HDAC6). nih.govresearchgate.net The proposed mechanism involves the enzyme-catalyzed hydrolysis of the oxadiazole ring. nih.gov The difluoromethyl group plays a crucial role in the interaction with the enzyme's active site. nih.govresearchgate.net While specific studies on the 5-iodo derivative are limited, its scaffold provides a platform for designing similar mechanistic probes. The iodine atom can be used as a handle for further chemical modification, such as the attachment of affinity tags or cross-linking agents, to identify binding partners and elucidate complex biological pathways.

Oxadiazole Scaffolds in Material Science Research

The inherent electronic properties and stability of the 1,3,4-oxadiazole ring make it a valuable building block in the field of material science. lifechemicals.com

Design Principles for Optoelectronic Materials and Fluorescent Components

1,3,4-Oxadiazole derivatives are known for their electron-deficient nature, which makes them excellent electron-transporting materials in organic light-emitting diodes (OLEDs). researchgate.netontosight.ai The incorporation of fluorine atoms into the phenyl rings of 2,5-diphenyl-1,3,4-oxadiazole (B188118) has been shown to enhance electron transport properties. researchgate.net The difluoromethyl group in this compound can similarly influence the electronic characteristics of materials derived from it.

The design of optoelectronic materials often involves tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to facilitate efficient charge injection and transport. The combination of the electron-withdrawing difluoromethyl group and the polarizable iodine atom on the oxadiazole core allows for the modulation of these energy levels. Furthermore, the oxadiazole moiety can contribute to the thermal and chemical stability of the final material. nih.gov

Table 2: Properties of Oxadiazole Scaffolds in Optoelectronics

Property Contribution of Oxadiazole Scaffold
Electron Transport Electron-deficient nature of the 1,3,4-oxadiazole ring.
Thermal Stability Inherent stability of the heterocyclic ring.
Chemical Stability Resistance to degradation under operational conditions.

Building Blocks for Functional Polymers and Dendrimers

The this compound molecule can serve as a monomer or a core unit in the synthesis of functional polymers and dendrimers. The iodine atom is a key functional group that can participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to build larger, well-defined architectures. This allows for the systematic construction of conjugated polymers or dendrimers where the oxadiazole unit is integrated into the main chain or as a peripheral group. lifechemicals.com Such materials are of interest for applications in organic electronics, sensors, and other advanced technologies.

Applications in Agrochemical Research

The 1,3,4-oxadiazole scaffold is a common motif in a variety of agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comresearchgate.netfrontiersin.org

The design of new agrochemicals often focuses on identifying novel modes of action to overcome resistance to existing treatments. The unique electronic and steric properties of the difluoromethyl group can influence the binding affinity of the molecule to its biological target in a pest or pathogen. nih.gov The iodine atom provides a site for derivatization to explore structure-activity relationships (SAR) and optimize the efficacy of potential agrochemical candidates.

Mechanistic studies in agrochemical research aim to understand how a compound exerts its biological effect. For instance, some oxadiazole-containing fungicides are known to inhibit specific enzymes in pathogenic fungi. frontiersin.org By designing derivatives of this compound and studying their effects on fungal growth and specific enzymatic pathways, researchers can elucidate their mechanism of action and potentially develop more effective and selective crop protection agents.

Table 3: Chemical Compound Names

Compound Name
This compound
2,5-diphenyl-1,3,4-oxadiazole

Fundamental Studies of Biological Target Interactions (Strictly In Vitro or Theoretical, without Efficacy/Toxicity)

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and chemical biology due to its favorable physicochemical properties. nih.gov It is recognized for its metabolic stability and its capacity to act as a bioisosteric replacement for amide and ester groups, which can enhance the pharmacokinetic profile of a molecule. nih.govdergipark.org.tr The heterocyclic ring's electronic nature, characterized by two pyridine-like nitrogen atoms and an oxygen atom, allows it to participate in various non-covalent interactions, making it a versatile component for designing ligands that can recognize and bind to biological targets. chim.it

Molecular Recognition Principles of Oxadiazole Ligands

The molecular recognition of ligands containing a 1,3,4-oxadiazole core is governed by a combination of factors including its aromaticity, hydrogen bonding capability, and its role as a rigid linker to orient substituents for optimal target engagement.

The nitrogen atoms within the oxadiazole ring are weakly basic and can act as hydrogen bond acceptors. dergipark.org.tr This property is crucial for the interaction with hydrogen bond donors, such as the amino acid residues in the active site of an enzyme or a receptor. For instance, molecular docking studies on various 1,3,4-oxadiazole derivatives have shown that these nitrogen atoms frequently form hydrogen bonds with key residues in the binding pockets of targets like VEGFR-2 kinase and the GABA-A receptor. dergipark.org.trsemanticscholar.org In studies involving VEGFR-2 kinase, all tested oxadiazole compounds formed hydrogen bonding interactions with the key amino acid residue Asp1046. dergipark.org.tr

The oxadiazole ring itself is a planar, aromatic system that can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding site. Furthermore, its rigid structure helps to hold appended functional groups in a defined spatial orientation, which can minimize the entropic penalty upon binding to a target.

A critical example of the interaction mechanism of a substituted 1,3,4-oxadiazole comes from studies of difluoromethyl-1,3,4-oxadiazoles (DFMOs) as inhibitors of histone deacetylase 6 (HDAC6). nih.gov In vitro biochemical and crystallographic experiments revealed that these compounds act as mechanism-based, essentially irreversible inhibitors. nih.gov The interaction is initiated by the attack of a zinc-activated water molecule at the sp² carbon of the oxadiazole ring adjacent to the difluoromethyl group. nih.gov This is followed by the opening of the oxadiazole ring, which results in the formation of a deprotonated difluoroacetylhydrazide species. nih.gov This intermediate then forms a strong, anionic coordination with the catalytic zinc ion in the HDAC6 active site, while the difluoromethyl group itself occupies a specific pocket (the P571 pocket), leading to tight and long-lasting binding. nih.gov

Design Strategies for Modulating Protein-Ligand Binding at a Molecular Level

The design of oxadiazole-based ligands for specific biological targets involves strategic modifications to the scaffold to optimize interactions within the binding site. The 1,3,4-oxadiazole core serves as a central hub from which substituent vectors can be projected to probe and engage different regions of a protein pocket.

Bioisosteric Replacement and Scaffolding: The 1,3,4-oxadiazole ring is frequently used as a bioisostere for amide or ester functionalities to improve metabolic stability and oral bioavailability without compromising binding affinity. dergipark.org.tr Its rigid, planar geometry makes it an excellent linker for connecting different pharmacophoric elements, ensuring they are held in the correct conformation for binding. dergipark.org.tr This strategy has been employed in the design of inhibitors for various targets, including kinases and poly(ADP-ribose) polymerase (PARP). thesciencein.orgmdpi.com

Modulation of Electronic Properties: The substituents on the oxadiazole ring can be varied to fine-tune the electronic and steric properties of the ligand. Attaching electron-withdrawing groups, such as the difluoromethyl group, or electron-donating groups can alter the reactivity of the ring and its ability to participate in electrostatic interactions. For example, in the design of PARP-1 inhibitors, different aryl groups were attached to the oxadiazole core to explore the binding pocket and optimize interactions. mdpi.com

Exploiting Specific Interactions: A key strategy is to introduce functional groups that can form specific, high-affinity interactions with the target protein.

Difluoromethyl Groups: As seen in HDAC6 inhibitors, the difluoromethyl group is not just a passive substituent. It actively participates in the binding mechanism, leading to a unique mode of inhibition. nih.gov Its inclusion in a ligand design can be a deliberate strategy to achieve mechanism-based, irreversible or slowly reversible binding, which can offer prolonged target engagement. nih.gov

Halogen Bonding: The incorporation of a halogen, such as the iodine atom in This compound , allows for the exploitation of halogen bonds. This has become an increasingly important strategy in rational drug design. By positioning an iodine atom correctly, a ligand can form a specific and directional interaction with a halogen bond acceptor (like an oxygen or nitrogen atom) on the protein, thereby increasing binding affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for optimizing ligand binding. This involves synthesizing a library of analogues where the substituents at the 2- and 5-positions are varied and then evaluating their binding affinity through in vitro assays. For instance, a study developing Sirt2 inhibitors based on a 1,2,4-oxadiazole (B8745197) scaffold performed SAR studies which revealed that a para-substituted phenyl ring at the 3-position and a cyclic aminomethyl or haloalkyl chain at the 5-position were critical for inhibitory activity. nih.gov Similarly, in the development of ligands targeting G-quadruplex DNA structures, the nature and number of pyridine (B92270) and oxadiazole heterocycles were systematically modulated to identify the determinants of activity and selectivity. nih.gov

The following table summarizes design strategies and the types of molecular interactions involving oxadiazole scaffolds based on in vitro and theoretical studies.

Design StrategyTargeted Interaction TypeExample Biological Target(s)Reference(s)
Bioisosteric Replacement Mimic amide/ester geometry and H-bondingGeneral application in drug design nih.govdergipark.org.tr
Rigid Scaffolding π-π stacking, orienting substituentsKinases, PARP-1, G-quadruplexes thesciencein.orgmdpi.comnih.gov
Hydrogen Bond Acceptors Hydrogen bonding with protein backbone/side chainsVEGFR-2 Kinase, GABA-A Receptor dergipark.org.trsemanticscholar.org
Mechanism-Based Inhibition Covalent or tight coordination bondingHistone Deacetylase 6 (HDAC6) nih.gov
Halogen Bonding Directional interaction with Lewis basic atomsGeneral principle in ligand designN/A

Q & A

Q. What are the standard synthetic routes for preparing 2-(difluoromethyl)-5-iodo-1,3,4-oxadiazole, and what are the critical reaction conditions?

The synthesis of 1,3,4-oxadiazoles typically involves cyclization of hydrazides or thiocarbazides under oxidative conditions. For iodinated derivatives, halogenation steps (e.g., iodination at the 5-position) are critical. A common method involves reacting a difluoromethyl-substituted hydrazide with an iodinating agent (e.g., iodine monochloride) in the presence of a dehydrating agent like POCl₃. Reaction temperatures (80–100°C) and anhydrous conditions are essential to avoid hydrolysis of intermediates .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and difluoromethyl group integration. For example, the difluoromethyl group typically shows a triplet in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight, with iodine isotopes (e.g., 127I) aiding identification .
  • Elemental Analysis : Validates C, H, N, and F content .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-I bond ~2.10 Å in oxadiazoles) .

Q. What safety precautions are required when handling this compound?

  • Toxicity : Oxadiazoles may release toxic fumes upon decomposition. Use fume hoods and PPE (gloves, goggles).
  • Stability : Store in inert, dry environments (argon/vacuum) to prevent hydrolysis of the iodinated ring .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing difluoromethyl and iodine groups lower the LUMO energy of the oxadiazole ring, enhancing electrophilicity at the 5-position. This facilitates Suzuki-Miyaura couplings with aryl boronic acids. DFT calculations show that iodine’s polarizability stabilizes transition states in Pd-catalyzed reactions .

Q. What contradictions exist in reported biological activities of similar oxadiazoles, and how can they be resolved?

For example, some studies report potent anticancer activity for 5-iodo-oxadiazoles, while others note limited efficacy. These discrepancies may arise from:

  • Solubility differences : Lipophilic iodinated compounds may have poor bioavailability.
  • Assay variability : Use standardized cytotoxicity assays (e.g., MTT) with controlled DMSO concentrations (<1%) .
  • Metabolic stability : Perform microsomal stability tests to identify rapid degradation pathways .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II).
  • QSAR Models : Correlate substituent electronegativity (e.g., iodine’s σ-value) with inhibitory activity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies optimize the photophysical properties of this compound for optoelectronic applications?

  • Substituent Tuning : Replace iodine with heavier halogens (e.g., bromine) to enhance spin-orbit coupling for OLEDs.
  • HOMO-LUMO Gap Modulation : Introduce electron-donating groups (e.g., methoxy) to redshift emission wavelengths .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

  • Protocol :
    • Prepare buffered solutions (pH 1–13).
    • Incubate the compound at 37°C for 24–72 hours.
    • Monitor degradation via HPLC-MS, focusing on iodide release (m/z 127) .

Q. What experimental controls are critical when evaluating its antimicrobial activity?

  • Positive Controls : Use ciprofloxacin for bacteria or fluconazole for fungi.
  • Solvent Controls : Include DMSO at the same concentration as test samples.
  • Cytotoxicity Controls : Assess mammalian cell viability (e.g., HEK293 cells) to rule out nonspecific toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.